

An In-depth Technical Guide to the Solubility of Trimethylurea in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trimethylurea

Cat. No.: B1211377

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **trimethylurea** in various organic solvents. Due to the limited availability of publicly accessible quantitative data, this guide synthesizes known qualitative information and provides a framework for experimental determination.

Executive Summary

Trimethylurea, a substituted urea derivative, exhibits varied solubility in organic solvents, a critical parameter for its application in chemical synthesis, reaction chemistry, and pharmaceutical sciences. This document summarizes the available qualitative solubility information for **trimethylurea**, outlines a general experimental protocol for quantitative solubility determination, and provides a logical framework for solvent selection. While extensive quantitative data is not readily available in the public domain, this guide equips researchers with the necessary information to assess and determine the solubility of **trimethylurea** for their specific applications.

Physicochemical Properties of Trimethylurea

A foundational understanding of **trimethylurea**'s physical and chemical properties is essential for interpreting its solubility behavior.

Property	Value	Reference
Chemical Formula	C ₄ H ₁₀ N ₂ O	[1]
Molecular Weight	102.14 g/mol	[1]
Appearance	White to Off-White Solid/Semi-Solid Mass	[2]
Melting Point	74-75 °C	[2]
Boiling Point	232.5 °C	[2]
CAS Number	632-14-4	[1]

Solubility of Trimethylurea in Organic Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.

Trimethylurea possesses both polar (carbonyl group, N-H bond) and non-polar (methyl groups) characteristics, leading to a nuanced solubility profile.

Qualitative Solubility Data

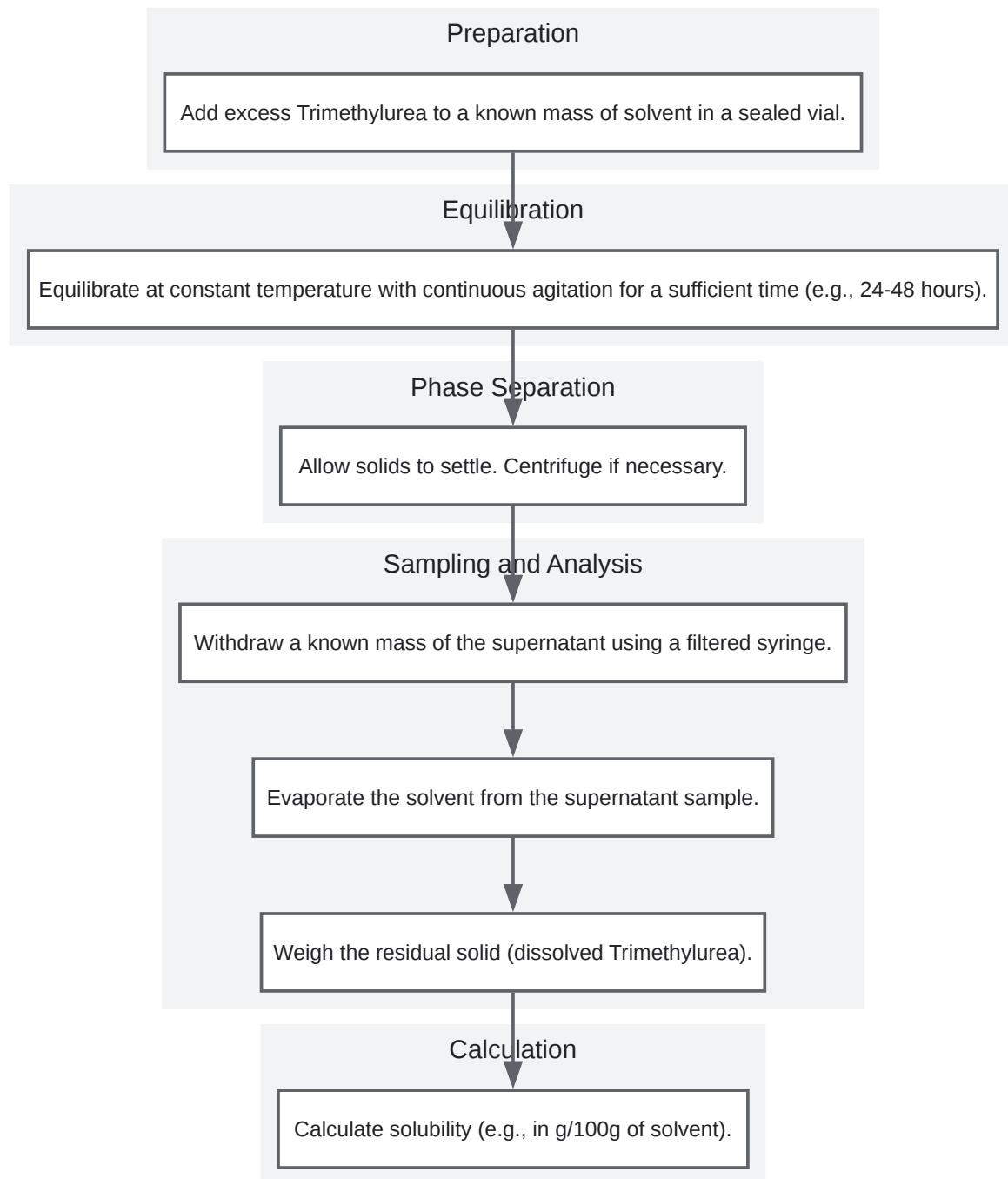
Based on available literature, the qualitative solubility of **trimethylurea** in various organic solvents is summarized below. This information provides a general guideline for solvent selection.

Solvent	Solvent Type	Qualitative Solubility	Reference
Methanol	Polar Protic	Soluble	[2]
Ethanol	Polar Protic	Soluble	[2]
Chloroform	Polar Aprotic	Slightly Soluble	[3]
Water	Polar Protic	Soluble	[2]

A study on the solvation of urea and tetramethylurea in a range of 13 organic solvents using FTIR spectroscopy provides indirect evidence of solvent-solute interactions, which can be correlated with solubility. The study included water, methanol, ethanol, 1-propanol, 2-propanol, t-butanol, DMSO, MeCN, nitromethane, diethyl ether, CCl₄, benzene, and hexane.^[4] While this does not provide direct solubility values, it suggests that **trimethylurea**, being structurally related, would exhibit significant interactions with polar and protic solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following is a general gravimetric method that can be adapted for the determination of **trimethylurea** solubility in various organic solvents.


Materials and Apparatus

- **Trimethylurea** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.0001 g)
- Isothermal shaker or magnetic stirrer with hot plate
- Temperature-controlled water bath or oven
- Centrifuge
- Syringe filters (chemically compatible with the solvent)
- Vials with airtight seals
- Drying oven

Experimental Workflow

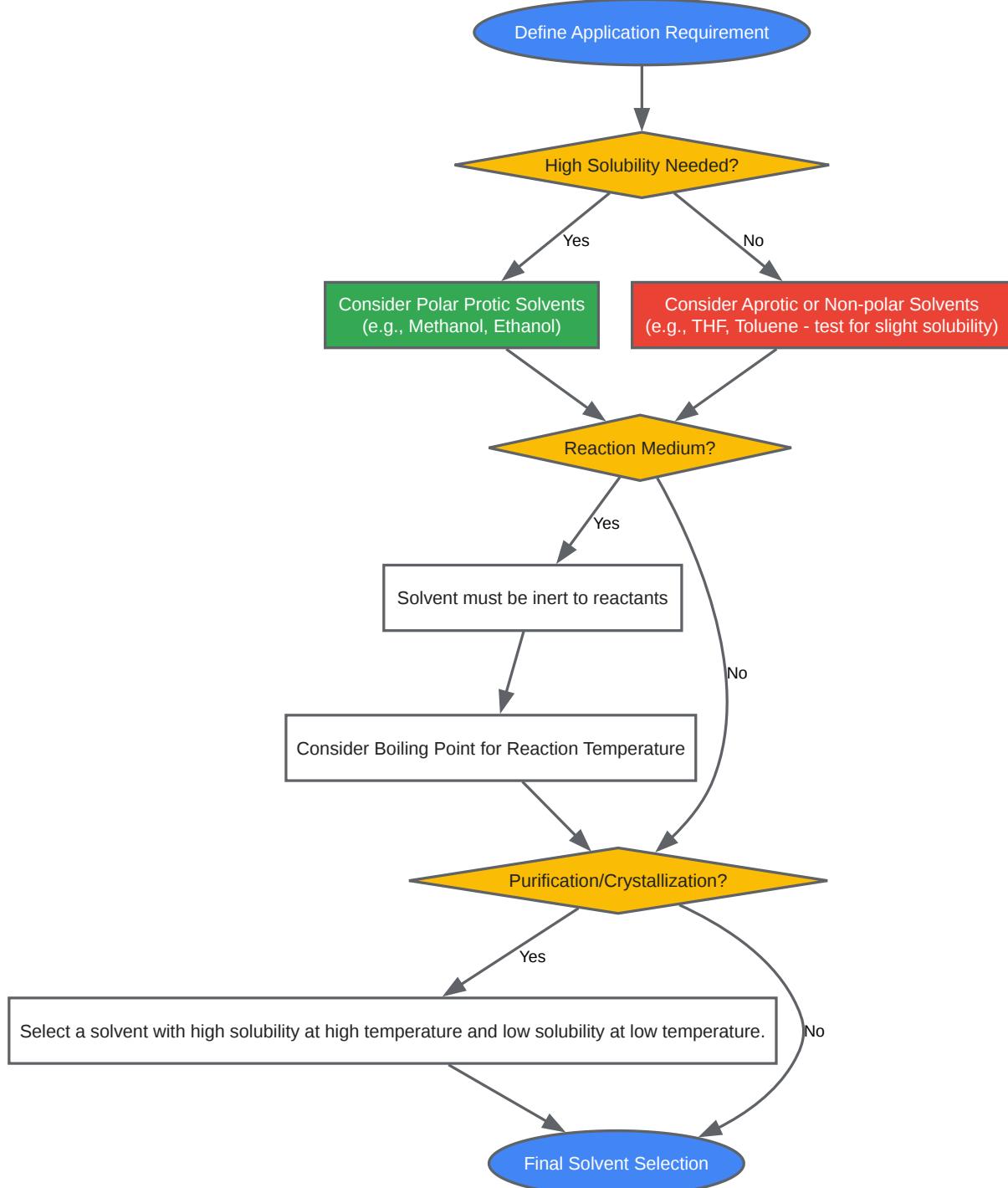
The following diagram illustrates the general workflow for the experimental determination of **trimethylurea** solubility.

Experimental Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: General workflow for the gravimetric determination of **trimethylurea** solubility.

Detailed Methodology


- Preparation of Saturated Solution: Accurately weigh a specific amount of the chosen organic solvent into a vial. Add an excess of **trimethylurea** to the solvent to ensure that a saturated solution is formed. The vial should be tightly sealed to prevent solvent evaporation.
- Equilibration: Place the vial in an isothermal shaker or a temperature-controlled water bath set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.
- Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. For solvents where settling is slow, centrifugation can be used to facilitate the separation of the solid and liquid phases.
- Sampling: Carefully withdraw a known mass of the clear supernatant using a pre-weighed syringe fitted with a filter that is chemically resistant to the solvent. The filter will prevent any undissolved solid particles from being transferred.
- Solvent Evaporation: Transfer the collected supernatant to a pre-weighed vial. Remove the solvent by evaporation in a drying oven at a temperature below the boiling point of the solvent and the melting point of **trimethylurea**. Ensure all the solvent has been removed by drying to a constant weight.
- Calculation: The solubility of **trimethylurea** is calculated as the mass of the dissolved solid per 100 g of the solvent using the following equation:

$$\text{Solubility (g/100g solvent)} = \left(\frac{\text{mass of residual solid}}{\text{mass of supernatant taken}} \right) * \left(\frac{\text{mass of solvent in supernatant}}{\text{mass of supernatant taken}} \right) * 100$$

Logical Framework for Solvent Selection

The choice of an appropriate solvent is critical for any application. The following diagram provides a logical framework for selecting a suitable solvent for **trimethylurea** based on desired properties.

Solvent Selection Framework for Trimethylurea

[Click to download full resolution via product page](#)

Caption: A decision-making diagram for selecting an appropriate solvent for **trimethylurea**.

Signaling Pathways and Experimental Workflows

A thorough search of the scientific literature did not reveal any established signaling pathways directly involving **trimethylurea**. Consequently, no diagrams related to signaling pathways can be provided at this time. The primary role of **trimethylurea** in a research context appears to be as a chemical reagent or a compound for physicochemical studies.

Conclusion

This technical guide has synthesized the available information on the solubility of **trimethylurea** in organic solvents and provided a robust framework for its experimental determination. While quantitative data remains sparse in the public domain, the qualitative information and the detailed experimental protocol herein will empower researchers, scientists, and drug development professionals to effectively utilize **trimethylurea** in their work by enabling them to determine its solubility in solvents relevant to their specific applications. The provided logical framework for solvent selection further aids in making informed decisions for optimizing experimental and process conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N,N'-Trimethylurea | C4H10N2O | CID 12435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. usbio.net [usbio.net]
- 4. The Solvation of Urea, Tetramethylurea, TMU, in some Organic Solvents | The Infrared and Raman Discussion Group [irdg.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of Trimethylurea in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1211377#trimethylurea-solubility-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com